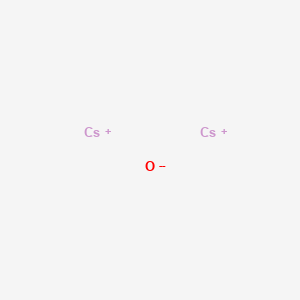
Caesium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caesium oxide, also known as cesium oxide, is an inorganic compound composed of caesium and oxygen. The most common form of this compound is represented by the chemical formula Cs₂O. It is a yellow-orange solid that forms hexagonal crystals. This compound is known for its high reactivity and is used in various scientific and industrial applications .
Preparation Methods
Caesium oxide can be synthesized through several methods:
Direct Combination: The most straightforward method involves the direct combination of elemental caesium with oxygen. This reaction is highly exothermic and must be controlled carefully.
Reduction of Caesium Compounds: Another method involves the reduction of caesium compounds, such as caesium carbonate (Cs₂CO₃), using a reducing agent like magnesium. The reaction proceeds as follows[ \text{Cs}_2\text{CO}_3 + \text{Mg} \rightarrow \text{Cs}_2\text{O} + \text{MgO} + \text{CO}_2 ]
Industrial Production: Industrially, this compound is often produced by heating caesium nitrate (CsNO₃) in the presence of a reducing agent.
Chemical Reactions Analysis
Caesium oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form higher oxides such as caesium peroxide (Cs₂O₂) and caesium superoxide (CsO₂).
Reduction: It can be reduced by elemental magnesium to produce elemental caesium and magnesium oxide[ \text{Cs}_2\text{O} + \text{Mg} \rightarrow 2\text{Cs} + \text{MgO} ]
Hydrolysis: this compound reacts vigorously with water to form caesium hydroxide (CsOH), a highly corrosive compound[ \text{Cs}_2\text{O} + \text{H}_2\text{O} \rightarrow 2\text{CsOH} ]
Reaction with Acids: It reacts with acids to form caesium salts and water. For example, with hydrochloric acid (HCl), it forms caesium chloride (CsCl) and water[ \text{Cs}_2\text{O} + 2\text{HCl} \rightarrow 2\text{CsCl} + \text{H}_2\text{O} ]
Scientific Research Applications
Caesium oxide has several scientific research applications:
Electron Emission: Due to its excellent electron emission properties, this compound is used in various electron emission devices.
Medical Applications: In medicine, caesium compounds are used in cancer treatment and as a component in certain diagnostic tools.
Mechanism of Action
The mechanism of action of caesium oxide primarily involves its ability to donate electrons due to its high reactivity. In photocathodes, this compound layers enhance the photoemissive properties by providing a source of electrons when exposed to light. In catalysis, this compound acts as an electron donor or acceptor, facilitating various chemical reactions. Its interaction with water and acids also highlights its strong basic properties, forming hydroxides and salts .
Comparison with Similar Compounds
Caesium oxide can be compared with other alkali metal oxides such as:
Lithium Oxide (Li₂O): Unlike this compound, lithium oxide is less reactive and forms a white solid.
Sodium Oxide (Na₂O): Sodium oxide is similar in reactivity to this compound but is more commonly used in industrial applications.
Potassium Oxide (K₂O): Potassium oxide is also highly reactive and forms a white solid, but it is less commonly used in specialized applications compared to this compound.
Rubidium Oxide (Rb₂O): Rubidium oxide is similar in reactivity to this compound but is less commonly used due to the higher cost of rubidium.
This compound is unique due to its high reactivity, excellent electron emission properties, and specific applications in advanced technologies. Its ability to form various oxides and react with a wide range of substances makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
Cs2O |
|---|---|
Molecular Weight |
281.810 g/mol |
IUPAC Name |
dicesium;oxygen(2-) |
InChI |
InChI=1S/2Cs.O/q2*+1;-2 |
InChI Key |
KOPBYBDAPCDYFK-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Cs+].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


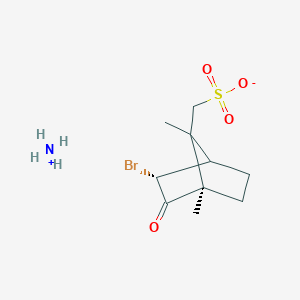
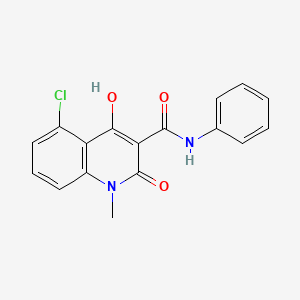

![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)


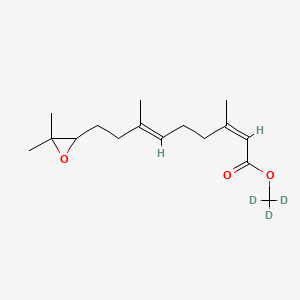

![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)

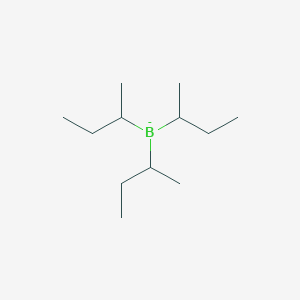
![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)
